Methyl (2-hydroxypyridin-3-yl)acetate
Description
Methyl (2-hydroxypyridin-3-yl)acetate (CAS: 155705-86-5) is a pyridine-derived ester with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Its structure features a pyridine ring substituted with a hydroxyl group at the 2-position and an acetoxy-methyl ester at the 3-position, as confirmed by SMILES notation: COC(=O)C(C1=CN=CC=C1)O . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological and metabolic disorders. Its ester group enhances reactivity in hydrolysis and transesterification reactions, while the hydroxyl-pyridine moiety contributes to hydrogen-bonding interactions, influencing solubility and binding affinity in biological systems .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-(2-oxo-1H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C8H9NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h2-4H,5H2,1H3,(H,9,11) |
InChI Key |
VXTXRJUVXYTSHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CNC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Reactivity and Stability
- Ester vs. Amide Derivatives : The ester group in this compound renders it more susceptible to hydrolysis compared to its amide analogues (e.g., N-(2-Hydroxypyridin-3-yl)acetamide) . This reactivity is advantageous in prodrug design but necessitates careful storage conditions (e.g., anhydrous environments).
Pharmaceutical Relevance
- Imidazopyridine Derivatives: Methyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate (CAS: 258273-50-6) exhibits enhanced bioactivity due to the fused imidazole-pyridine ring, which improves binding to adenosine receptors . Its molecular weight (259.29 g/mol) and complexity, however, complicate synthesis scalability compared to simpler pyridine esters.
- Methyl 2-hydroxyacetate : A simpler analogue (C₃H₆O₃), this compound lacks the pyridine ring but serves as a versatile solvent and flavoring agent. Its lower molecular weight (90.08 g/mol) and volatility make it unsuitable for targeted drug delivery .
Preparation Methods
Step 1: Nitrosation
Methyl 2-(pyridin-3-yl)acetate is treated with sodium nitrite in acetic acid at 0–20°C, forming the hydroxyimino intermediate.
Step 2: Reduction
The hydroxyimino group is reduced to a hydroxyl group using catalytic hydrogenation (e.g., H₂/Pd-C) or Zn/HCl. This step remains theoretical but aligns with standard nitrile-to-amine reductions.
Hydroxylamine-Mediated Amidation and Hydrolysis
A method for synthesizing N-hydroxy-3-pyridineacetamide suggests a pathway to the hydroxy acid:
-
Methyl 3-pyridineacetate reacts with hydroxylamine hydrochloride and triethylamine in methanol.
-
The resulting amide is hydrolyzed under basic conditions to yield 2-hydroxy-2-(pyridin-3-yl)acetic acid.
-
Esterification with methanol completes the synthesis.
| Parameter | Value |
|---|---|
| Substrate | Methyl 3-pyridineacetate |
| Reagents | NH₂OH·HCl, Et₃N |
| Solvent | Methanol |
| Yield (Amide) | 51% (after crystallization) |
While unverified for the target compound, this approach demonstrates the feasibility of introducing hydroxyl groups via amidation-hydrolysis.
Borohydride Reduction of Ketoester Intermediates
Indirect synthesis via ketone intermediates is another avenue. For instance, methyl 3-pyridylacetate is reduced to 3-pyridylethanol using sodium borohydride in methanol. By introducing a ketone group at the alpha position prior to reduction, the hydroxylated ester could theoretically form.
This method requires prior oxidation of the acetate’s alpha carbon to a ketone, potentially via PCC or KMnO₄, followed by stereoselective reduction.
Comparative Analysis of Methods
Q & A
Q. What are the recommended synthetic routes for Methyl (2-hydroxypyridin-3-yl)acetate under laboratory conditions?
A practical method involves condensation reactions between pyridine derivatives and methyl acetate precursors. For example, β-heteroaryl-α,β-didehydro-α-amino acid derivatives can be synthesized by reacting pyridinyl-ethenyl intermediates with aromatic amines in acetic acid under ambient conditions . Optimization variables include:
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency.
- Catalyst use : Acidic conditions promote esterification and cyclization.
- Temperature control : Room temperature minimizes side reactions for sensitive intermediates.
Post-synthesis purification via ethanol washing is critical to isolate the product .
Q. What safety precautions are critical when handling this compound in experimental settings?
Key precautions derived from analogous pyridine-acetate compounds include:
- Personal protective equipment (PPE) : Wear eye protection (P280) and gloves to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors (P261) and store in well-ventilated areas .
- Emergency protocols : For eye exposure, rinse immediately with water for 15 minutes (P305+P351+P338). For inhalation, move to fresh air and seek medical attention if irritation persists (P304+P340) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- X-ray crystallography : Refinement with SHELXL (via SHELX suite) resolves bond lengths and angles, particularly for the hydroxypyridine and ester moieties .
- Spectroscopic methods :
- NMR : Compare chemical shifts of the methyl ester (δ ~3.7 ppm) and pyridine protons (δ 7.0–8.5 ppm).
- FT-IR : Validate ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic properties:
- Exact-exchange terms : Improve predictions of atomization energies (average deviation: ±2.4 kcal/mol) and reaction barriers .
- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate nucleophilic attack at the ester carbonyl group.
- Transition-state analysis : Identify steric hindrance from the 2-hydroxypyridin-3-yl group using vibrational frequency calculations .
Q. How should researchers address discrepancies in spectroscopic data during characterization of this compound derivatives?
Systematic validation steps include:
- Cross-referencing multiple techniques : Compare NMR, IR, and mass spectrometry to resolve ambiguities (e.g., differentiating tautomers) .
- Crystallographic validation : Use SHELXL refinement to resolve conflicting bond assignments, especially if tautomeric forms coexist .
- Batch consistency checks : Replicate syntheses to rule out procedural variability in peak splitting or integration .
Q. What methodological considerations are essential for studying the tautomeric behavior of this compound in solution?
- pH-dependent studies : Monitor tautomer equilibrium (hydroxypyridine vs. pyridone forms) using UV-Vis spectroscopy at varying pH levels.
- Dynamic NMR : Track proton exchange rates in DMSO-d₆ or CDCl₃ to quantify tautomer populations .
- Computational dynamics : Perform molecular dynamics simulations (DFT/MD) to model solvent effects on tautomer stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
